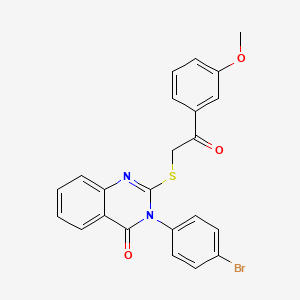![molecular formula C18H16N2O2S3 B12021321 N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12021321.png)
N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene moiety, and a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with 2-thiophenecarboxaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Applications De Recherche Scientifique
N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as an anti-inflammatory or anticancer agent.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)-2-(propylamino)propanamide: A related compound with a similar structure but different functional groups.
4-methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide: Another compound with a similar aromatic structure but different substituents.
Uniqueness
N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is unique due to its combination of a thiazolidinone ring, a thiophene moiety, and a propanamide group. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C18H16N2O2S3 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C18H16N2O2S3/c1-12-4-6-13(7-5-12)19-16(21)8-9-20-17(22)15(25-18(20)23)11-14-3-2-10-24-14/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+ |
Clé InChI |
MHLWBQQNEOUPDK-RVDMUPIBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-pyridinyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12021244.png)
![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12021259.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12021270.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12021272.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021273.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021277.png)
![(1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12021279.png)

![(5Z)-5-(2H-Chromen-3-ylmethylene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021283.png)

![4-({[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12021294.png)


![1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021322.png)
